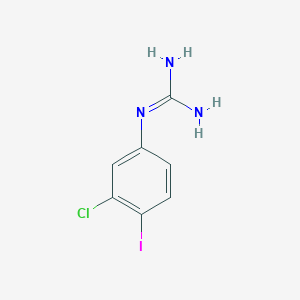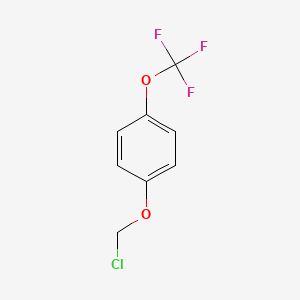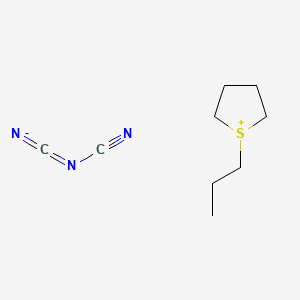
Tetrahydro-1-propylthiophenium salt with N-cyanocyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide can be achieved through several synthetic routes. One common method involves the condensation reaction of dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) with a suitable alkylating agent . The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, while its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide can be compared with other thiophene derivatives such as:
1-Ethyltetrahydro-1H-thiophen-1-ium Di(cyano)amide: Similar in structure but with an ethyl group instead of a propyl group.
2,5-Dimethylthiophene: A simpler thiophene derivative with two methyl groups, used in the synthesis of various organic compounds.
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxyl group, known for its applications in organic synthesis.
The uniqueness of 1-Propyltetrahydro-1H-thiophen-1-ium Di(cyano)amide lies in its specific substitution pattern and the presence of cyano groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;1-propylthiolan-1-ium |
InChI |
InChI=1S/C7H15S.C2N3/c1-2-5-8-6-3-4-7-8;3-1-5-2-4/h2-7H2,1H3;/q+1;-1 |
InChI Key |
UWQSVDUDGCGPQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC[S+]1CCCC1.C(=[N-])=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


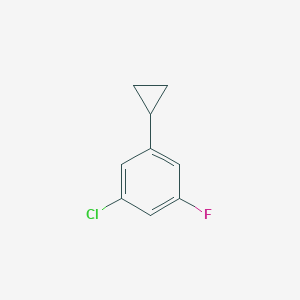
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
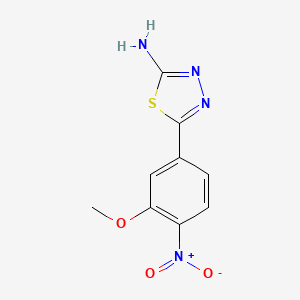
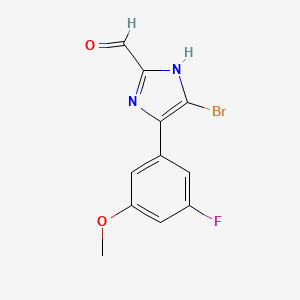
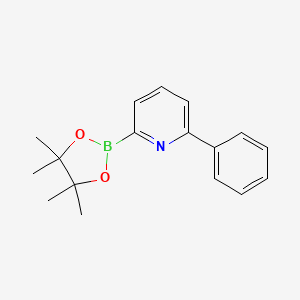
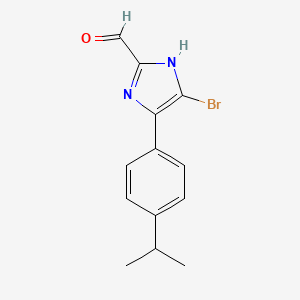
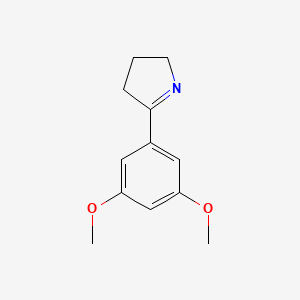
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
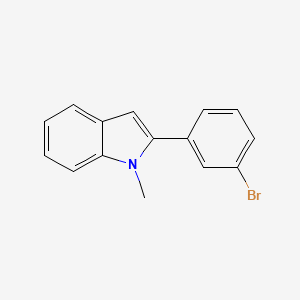
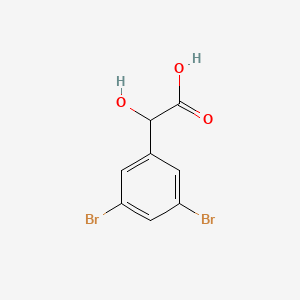
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
